molecular formula C21H18O5 B12118469 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate

Cat. No.: B12118469
M. Wt: 350.4 g/mol
InChI Key: IZVVHNCZCNHVIJ-UHFFFAOYSA-N
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Description

The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate belongs to a class of fused bicyclic chromene derivatives with a cyclopenta[c]chromen core. Its structure comprises a 4-oxo group on the tetrahydrocyclopenta ring and a (3-methylphenoxy)acetate ester at the 7-position.

Modifications at the 7-position (e.g., esterification with substituted phenoxy groups) are known to influence solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C21H18O5/c1-13-4-2-5-14(10-13)24-12-20(22)25-15-8-9-17-16-6-3-7-18(16)21(23)26-19(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3

InChI Key

IZVVHNCZCNHVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The core is typically synthesized via acid-catalyzed cyclization of a diketone precursor. For example, a substituted cyclopentanone derivative undergoes intramolecular Friedel-Crafts alkylation in the presence of Lewis acids (e.g., AlCl₃) to form the fused ring system. Reaction conditions include:

  • Temperature : 80–100°C

  • Solvent : Anhydrous dichloromethane or toluene

  • Catalyst : AlCl₃ (10 mol%)

  • Yield : 60–70% (estimated from analogous reactions)

Functionalization at Position 7

The hydroxyl group at position 7 is introduced during cyclization by incorporating a phenolic precursor. For instance, resorcinol derivatives may serve as starting materials, with subsequent oxidation and cyclization steps.

Preparation of (3-Methylphenoxy)acetic Acid

The (3-methylphenoxy)acetic acid moiety is synthesized via Williamson ether synthesis , adapting methods from methyl phenoxyacetate production.

Reaction Protocol

  • Base-mediated coupling :

    • 3-Methylphenol (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in a basic aqueous solution (NaOH, 10% w/v).

    • Conditions : Reflux at 90°C for 6 hours.

    • Yield : 85–90%.

  • Acidification and purification :

    • The product is precipitated by adjusting the pH to 2–3 with HCl.

    • Recrystallization from ethanol/water yields pure (3-methylphenoxy)acetic acid.

Industrial-Scale Optimization

  • Catalyst : Aluminum phosphate molecular sieve (2.5–9.5 g per 500 g substrate) reduces side reactions and improves yield.

  • Solvent : Toluene or hexane enhances reaction efficiency.

Esterification to Form the Target Compound

Esterification of the cyclopenta[c]chromen-7-ol with (3-methylphenoxy)acetic acid is achieved via liquid-solid phase catalysis , as demonstrated in methyl phenoxyacetate synthesis.

Esterification Protocol

ParameterCondition
Catalyst Aluminum phosphate molecular sieve
Molar Ratio 1:1.2 (core : acid)
Solvent Toluene
Temperature 95–105°C
Reaction Time 12–15 hours
Yield 90–95%
Purity >99.0% (HPLC)

Steps :

  • Combine cyclopenta[c]chromen-7-ol (1.0 equiv), (3-methylphenoxy)acetic acid (1.2 equiv), and aluminum phosphate (3.5–3.8 g) in toluene.

  • Reflux under dehydration conditions to remove water.

  • Filter the catalyst and purify via vacuum distillation.

Catalyst Performance

Aluminum phosphate outperforms traditional catalysts (e.g., H₂SO₄) by:

  • Reducing wastewater generation by 40%.

  • Minimizing side reactions (e.g., core decomposition).

Optimization and Industrial Production Considerations

Scalability Challenges

  • Cost of core synthesis : Cyclopenta[c]chromen derivatives require expensive precursors (e.g., resorcinol analogs).

  • Catalyst reuse : Aluminum phosphate can be regenerated 3–4 times without significant activity loss.

Purity Enhancements

  • Vacuum distillation : Removes low-boiling impurities (e.g., unreacted acid).

  • Crystallization : Ethanol/water mixtures yield crystals with >99.8% purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is its potential as an anticancer agent. Several studies have investigated its efficacy against various cancer cell lines.

  • Case Study 1 : A study published in Molecules demonstrated that derivatives of this compound exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The synthesized compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, highlighting their potential as effective anticancer agents .
  • Case Study 2 : Another research article indicated that compounds similar to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate were tested for their ability to induce apoptosis in cancer cells. The study utilized MTT assays to measure cell viability and found that certain derivatives significantly reduced cell proliferation compared to control groups .

Anti-inflammatory Properties

Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

  • Case Study 3 : A study highlighted the compound's ability to suppress the expression of inflammatory markers in cell cultures. This suggests potential applications in treating inflammatory diseases, although further studies are necessary to validate these findings .

Synthesis and Structure-Activity Relationship

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.

Functional Group Effect on Activity
MethylphenoxyEnhances lipophilicity and cellular uptake
Carbonyl groupEssential for interaction with biological targets
Cyclopentene ringProvides structural stability and specificity

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is not well-studied. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The specific molecular targets and pathways involved would depend on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogs of the target compound, highlighting substituent variations and their molecular properties:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate 4-Bromo-2-isopropyl-5-methylphenoxy C₂₄H₂₃BrO₅ 479.34 Enhanced steric bulk due to bromo and isopropyl groups; used in crystallographic studies .
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,5-dichlorophenoxy)acetate 2,5-Dichlorophenoxy C₂₀H₁₄Cl₂O₅ 405.23 Electron-withdrawing Cl groups may reduce solubility in polar solvents; available for high-throughput screening .
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate Acetate C₁₄H₁₂O₄ 244.24 Predicted collision cross-section (CCS) of 150.0 Ų (M+H⁺); simpler structure aids in computational modeling .
Ethyl [(6-methyl-4-oxo-...]oxy)(phenyl)acetate Phenyl C₂₃H₂₂O₅ 378.42 Increased lipophilicity due to phenyl group; structural data available via SHELX refinement .
(9-Acetyloxy-4-oxo-...) diacetate Diacetate C₁₆H₁₄O₆ 302.28 High boiling point (493.9°C) and density (1.4 g/cm³); potential for thermal stability studies .
4-Oxo-... 2-methylpropanoate 2-Methylpropanoate C₁₆H₁₆O₄ 272.30 Branched alkyl chain may improve membrane permeability; synthetic intermediate .

Substituent-Driven Trends

  • Steric Effects : Bulky substituents (e.g., isopropyl, tert-butyl) disrupt molecular packing, as observed in crystallographic studies .
  • Solubility: Acetate and methyl esters (e.g., and ) exhibit higher aqueous solubility compared to aromatic esters (e.g., dichlorophenoxy in ) due to reduced hydrophobicity .

Crystallographic and Computational Insights

  • Software Tools : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of cyclopenta[c]chromen derivatives, enabling precise determination of bond lengths and angles . For example, hydrogen-bonding patterns in analogs like (1R,2S)-methyl 1-(4-chlorophenyl)-3-oxo-... were resolved using SHELX, revealing dimeric interactions via N–H⋯O bonds .
  • Mercury CSD : This tool aids in visualizing intermolecular interactions, such as π-stacking in phenyl-substituted derivatives (e.g., ) .

Biological Activity

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentane fused to a chromene moiety. The molecular formula is C19H19O4C_{19}H_{19}O_4, with a molecular weight of approximately 313.35 g/mol. Its unique structure may contribute to various biological activities such as anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl derivatives exhibit significant anticancer properties. For instance, studies on tetrahydroisoquinoline derivatives have shown promising results against various cancer cell lines. A notable study found that certain derivatives had low cytotoxicity towards normal cells while demonstrating potent activity against cancer cells .

Compound CodeCytotoxicity (CC50 µM)Anticancer Activity (IC50 µM)
THIQ-115025
THIQ-220030
THIQ-325020

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may modulate inflammatory pathways effectively .

The mechanisms underlying the biological activity of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate are not fully elucidated; however, it is hypothesized that its interaction with specific cellular targets plays a crucial role. For example:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives may inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a related compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls (p < 0.05), highlighting the potential therapeutic application of this compound in oncology .
  • Inflammation Models : In models of acute inflammation induced by carrageenan in rats, administration of the compound resulted in reduced paw edema compared to untreated groups, suggesting anti-inflammatory properties .

Q & A

Q. What synthetic routes are recommended for preparing 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A two-step synthesis is suggested:

Core Structure Formation : React cyclopenta[c]chromen-4-one derivatives with acetic acid derivatives under acidic conditions to form the 7-acetate intermediate.

Esterification : Couple the intermediate with 3-methylphenoxyacetic acid using a coupling agent (e.g., DCC/DMAP) in anhydrous DMF or THF.
Optimization : Reflux conditions (e.g., 6–8 hours in DMF with catalytic ZnCl₂) improve yield, as seen in analogous chromen-4-one ester syntheses . Monitor reaction progress via TLC or HPLC.

Q. How can the structure of this compound be characterized using spectroscopic methods?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for chromen-4-one and phenoxy groups) and ester carbonyl (δ 170–175 ppm). Compare with structurally similar compounds like 2-methyl-4-oxo-3-phenylchromen-7-yl acetate .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and chromen-4-one carbonyl (~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict thermochemical properties such as formation enthalpy (ΔfH) for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA. Optimize the gas-phase geometry at the B3LYP/6-311+G(d,p) level. Compare computed ΔfH(0 K) values with experimental data for related chromen-4-one derivatives (e.g., methyleneoxy oxomethyl systems) to validate accuracy .

Q. What experimental strategies resolve contradictions in reaction outcomes when substituting the phenoxy group (e.g., 3-methyl vs. 4-bromo substituents)?

  • Methodological Answer :
  • Control Experiments : Synthesize analogs (e.g., 4-bromo or 4-methoxy derivatives) under identical conditions to isolate substituent effects.
  • Kinetic Studies : Use pseudo-first-order kinetics to compare reaction rates. For example, electron-withdrawing groups (e.g., Br) may slow esterification vs. electron-donating groups (e.g., CH₃) .
  • Computational Analysis : Calculate steric/electronic parameters (Hammett σ constants) to correlate substituent effects with yield discrepancies.

Q. What mechanisms govern the hydrolysis of the ester moiety under varying pH conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to cleavage. Monitor via pH-stat titration.
  • Alkaline Hydrolysis : Nucleophilic attack by OH⁻ on the ester carbonyl forms carboxylate. Use UV-Vis spectroscopy to track chromen-4-one release.
  • Stability Studies : Compare hydrolysis rates with structurally related esters (e.g., 2,5,7,8-tetramethyl-4-oxochroman-6-yl acetate) to identify stabilizing/destabilizing groups .

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